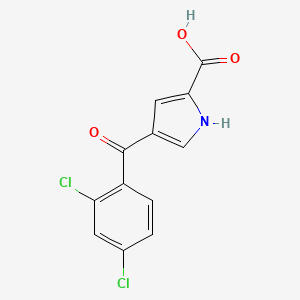

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid

Übersicht

Beschreibung

The compound 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. The presence of the 2,4-dichlorobenzoyl group suggests that the compound could exhibit interesting chemical and physical properties, potentially useful in various applications such as pharmaceuticals, materials science, or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and components. For instance, a four-component reaction involving isocyanides, acetylenic esters, carboxylic acids, and pyrrole has been developed to synthesize succinate derivatives . Although the specific synthesis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis. The unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions offers a one-step procedure that could be relevant .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . Theoretical studies, such as those using density functional theory (DFT), can predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure . The presence of substituents like the 2,4-dichlorobenzoyl group would influence the electronic distribution and steric hindrance in the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various functionalization reactions. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of different products depending on the reaction conditions . The reactivity of the 4-(2,4-dichlorobenzoyl) group in the target compound could be explored in similar functionalization reactions, potentially leading to a range of new derivatives with varied properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as 2,4-dichlorobenzoyl could affect the compound's acidity, solubility, and stability. The antiinflammatory and analgesic activities of similar compounds have been correlated with the steric and hydrogen-bonding properties of the substituents . Additionally, the corrosion inhibition properties of a pyrrole derivative on steel surfaces have been studied, indicating potential applications in material protection .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : Research shows various methods for synthesizing derivatives of pyrrole carboxylic acids. For instance, a direct synthetic route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been developed using acetylenic esters and α-amino acids (Alizadeh, Hosseinpour, & Rostamnia, 2008). Another study presented a domino reaction for synthesizing 4-acylpyrrole-2-carboxylic acid derivatives (Galenko, Galenko, Khlebnikov, & Novikov, 2015).

Structural Analysis : The crystal structure of compounds related to pyrrole carboxylic acids, including derivatives with benzoyl groups, has been studied. These structures are relevant for their potential as antitumoral agents (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).

Applications in Material Science

- Hybrid Materials : The combination of pyrrole carboxylic acid derivatives with inorganic structures has been explored for creating organic-inorganic hybrid materials. These have applications in various fields due to their structural and functional properties. For instance, pyrrole carboxylic acid derivatives have been intercalated in layered double hydroxides (LDHs), showing promise for novel nanocomposite materials (Tronto, Leroux, Dubois, Borin, Graeff, & Valim, 2008).

Molecular Recognition and Binding Studies

- Receptor Binding : The incorporation of carboxylic acids in the structure of calix[4]pyrrole leads to water-soluble receptors capable of binding aromatic N-oxides effectively in water. This demonstrates the potential for molecular recognition and interaction studies involving pyrrole carboxylic acid derivatives (Verdejo, Gil-Ramírez, & Ballester, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

A structurally similar compound, 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid, is known to interact withPeroxisome proliferator-activated receptor gamma , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These targets play crucial roles in regulating gene expression, cellular differentiation, and metabolic processes.

Biochemical Pathways

Given its potential targets, it may influence pathways related togene expression , cellular differentiation , and metabolic processes .

Result of Action

Given its potential targets, it may influencegene expression , cellular differentiation , and metabolic processes .

Eigenschaften

IUPAC Name |

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-7-1-2-8(9(14)4-7)11(16)6-3-10(12(17)18)15-5-6/h1-5,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGSCFPMDBMXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid | |

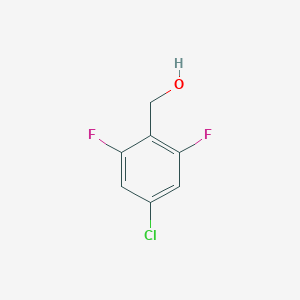

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

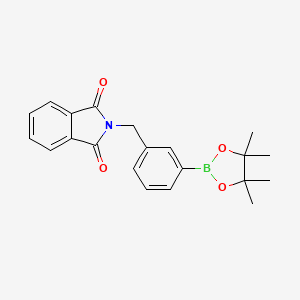

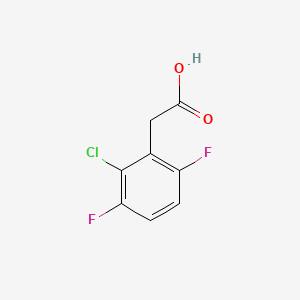

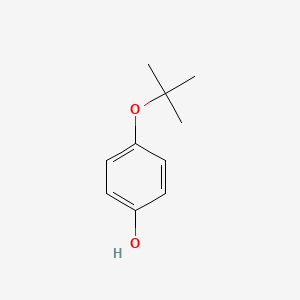

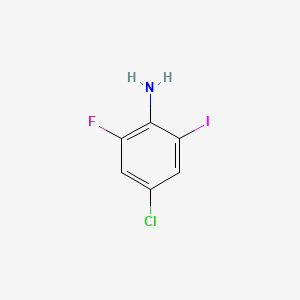

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)